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Compound of Interest

Compound Name: tert-Butyl (3-iodophenyl)carbamate

Cat. No.: B119290

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols, quantitative data, and mechanistic
diagrams for key synthetic transformations involving tert-Butyl (3-iodophenyl)carbamate.
This versatile building block is a valuable intermediate in medicinal chemistry and organic
synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct
carbon-carbon and carbon-nitrogen bonds.[1][2] The presence of an iodine atom allows for
facile oxidative addition to palladium catalysts, while the Boc-protected amine is stable under
many reaction conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (3-iodophenyl)carbamate is
presented below.
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Property Value

CAS Number 143390-49-2

Molecular Formula C11H14INO2

Molecular Weight 319.14 g/mol

Appearance White to off-white solid (Predicted)[1]
Solubility Soluble in organic solvents like

Dichloromethane, THF, Ethyl Acetate

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C(sp?)-C(sp?) bonds by coupling
an organoboron reagent with an organic halide.[3] For tert-Butyl (3-iodophenyl)carbamate,
this reaction enables the introduction of a wide variety of aryl or vinyl substituents at the 3-
position, making it a cornerstone reaction in drug discovery. The reaction is known for its mild
conditions and tolerance of diverse functional groups.[3]

Data Presentation: Representative Suzuki-Miyaura
Coupling Conditions

The following table summarizes representative conditions and outcomes for the Suzuki-
Miyaura coupling of tert-Butyl (3-iodophenyl)carbamate with various boronic acids. Yields
can be highly dependent on the specific boronic acid, catalyst, ligand, and base combination.
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Aryl Cataly . Base ] )
. Ligand . Solven Temp Time Yield
Entry Boroni st (equiv.
: (mol%) (°C) (h) (%)
cAcid (mol%) )
Phenylb .
) Pd(PPh K2COs Dioxan
1 oronic 90 12 92
] 3)a (5) (2) e/H20
acid
4-
Methox
Pdz(dba SPhos K3POa
2 yphenyl Toluene 100 8 95
. )3 (2) 4 (2.5)
boronic
acid
3-
Pyridiny  PdClz(d Cs2C0s3
3 _ DMF 110 16 88
Iboronic  ppf) (5) (2)
acid
2-
Thiophe Pd(OAc P(t-Bu)s Kz2COs Dioxan
4 90 12 90
neboro )2 (3) (6) (2) e/H20
nic acid

Experimental Protocol: Synthesis of tert-Butyl (3-

phenylphenyl)carbamate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-Butyl (3-

iodophenyl)carbamate with phenylboronic acid.[3][4]

Materials:

Phenylboronic acid (1.2 equiv.)

Potassium Carbonate (K2COs) (2.0 equiv.)

tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv.)
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1,4-Dioxane, anhydrous

Water, deionized and degassed

Schlenk flask or microwave vial

Nitrogen or Argon gas supply
Procedure:

e To a Schlenk flask or microwave vial, add tert-Butyl (3-iodophenyl)carbamate (e.g., 319
mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg,
2.0 mmol).

e Add the palladium catalyst, Pd(PPhs)s (58 mg, 0.05 mmol).

o Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three
times.

e Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

e Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by
TLC or LC-MS.

e Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
o Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

» Dry the organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to yield the desired product.

Visualization: Catalytic Cycle of Suzuki-Miyaura
Coupling
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Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form
carbon-nitrogen bonds.[5] This reaction is exceptionally useful for synthesizing aryl amines
from aryl halides.[5] Using tert-Butyl (3-iodophenyl)carbamate as a substrate allows for the
introduction of primary or secondary amines, leading to valuable precursors for
pharmaceuticals and functional materials. The choice of ligand is critical for achieving high
yields and broad substrate scope.[6][7]

Data Presentation: Representative Buchwald-Hartwig
Amination Conditions
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The table below illustrates the effect of different ligands and bases on the amination of tert-

Butyl (3-iodophenyl)carbamate with a representative secondary amine, morpholine.

Cataly . Base . .
. Ligand . Solven Temp Time Yield
Entry Amine st (equiv.
(mol%) (°C) (h) (%)
(mol%)
P(o-
Morphol  Pdz(dba NaOt-
1 ) Tolyl)s Toluene 100 18 75
ine )3 (1) Bu (1.5)
4
Morphol  Pd(OAc  BINAP Cs2C0s3
2 ) Toluene 110 16 85
ine )2 (2) 3) (2)
Morphol Pdz(dba XPhos K3POa Dioxan
3 _ 100 12 96
ine )3 (1.5) (3.6) (2) e
t-
- Pdz(dba NaOt-
4 Aniline BuXPh Toluene 100 10 91
)3 (1) Bu (1.5)
os (4)

Experimental Protocol
morpholinophenyl)carbamate

This protocol provides a general method for the Buchwald-Hartwig amination of tert-Butyl (3-

: Synthesis of tert-Butyl (3-

iodophenyl)carbamate with morpholine.

Materials:

Morpholine (1.2 equiv.)

tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

Potassium Phosphate (K3POa4) (2.0 equiv.)

Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.015 equiv.)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 equiv.)
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1,4-Dioxane, anhydrous
Glovebox or Schlenk line

Nitrogen or Argon gas supply

Procedure:

Inside a glovebox, add tert-Butyl (3-iodophenyl)carbamate (319 mg, 1.0 mmol), KsPOa
(424 mg, 2.0 mmol), Pdz(dba)s (14 mg, 0.015 mmol), and XPhos (17 mg, 0.036 mmol) to a
dry Schlenk tube.

Add anhydrous, degassed 1,4-dioxane (10 mL).
Add morpholine (105 pL, 1.2 mmol) via syringe.
Seal the tube and remove it from the glovebox.
Heat the reaction mixture to 100 °C and stir for 12 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter
through a pad of Celite®.

Wash the filtrate with water (20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSOa, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to afford the title compound.

Visualization: Catalytic Cycle of Buchwald-Hartwig
Amination
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Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling Reaction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond
between a terminal alkyne and an aryl or vinyl halide.[8] It is a highly reliable method for the
synthesis of substituted alkynes. The reaction typically employs a palladium catalyst and a
copper(l) co-catalyst.[8] Applying this to tert-Butyl (3-iodophenyl)carbamate allows for the
direct installation of an alkynyl moiety.
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Data Presentation: Representative Sonogashira
Coupling Conditions

This table shows typical conditions for the Sonogashira coupling of tert-Butyl (3-
iodophenyl)carbamate with terminal alkynes.

Pd Cu
Base . .
Cataly Cataly . Solven Temp Time Yield
Entry Alkyne (equiv.
st st ) t (°C) (h) (%)
(mol%) (mol%)
Phenyla  PdCIz(P
1 cetylen Phs)2 Cul (2) EtsN (2) THF 25 2 94
e (2)
Ethynylt Diisopr
_ yn Pd(PPh P _
2 rimethyl Cul (3) opylami  Toluene 60 6 91
: 3)a (3)
silane ne (2)
PdCIz(P
1- EtsN
3 Phs)2 Cul (2) DMF 50 4 89
Hexyne (2.5)
)
Pd(OAc
Proparg
)2 (2)/ Cs2C0s
4 yl - DMSO 80 12 85
DPEPh 2)
alcohol
os (4)

Note: Entry 4 represents a copper-free variation, which may require different ligands and
conditions.[9]

Experimental Protocol: Synthesis of tert-Butyl (3-
(phenylethynyl)phenyl)carbamate

The following is a standard protocol for a copper-co-catalyzed Sonogashira coupling.

Materials:
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« tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

e Phenylacetylene (1.1 equiv.)

 Bis(triphenylphosphine)palladium(ll) dichloride [PdCIz(PPhs)z] (0.02 equiv.)
o Copper(l) iodide (Cul) (0.02 equiv.)

o Triethylamine (EtsN) (2.0 equiv.)

o Tetrahydrofuran (THF), anhydrous and degassed

» Schlenk flask

» Nitrogen or Argon gas supply

Procedure:

e To a two-necked flask under an inert atmosphere (N2 or Ar), add tert-Butyl (3-
iodophenyl)carbamate (319 mg, 1.0 mmol), PdCI2(PPhs)2 (14 mg, 0.02 mmol), and Cul (4
mg, 0.02 mmol).

e Add anhydrous, degassed THF (10 mL) and triethylamine (279 pL, 2.0 mmol).
e Add phenylacetylene (121 pL, 1.1 mmol) dropwise to the stirred mixture.

 Stir the reaction at room temperature for 2 hours. The formation of a precipitate
(triethylammonium iodide) is typically observed.

e Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction
with saturated aqueous NHaCl solution (15 mL).

o Extract the mixture with ethyl acetate (2 x 20 mL).

o Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate under
reduced pressure.

© 2025 BenchChem. All rights reserved. 10/16 Tech Support


https://www.benchchem.com/product/b119290?utm_src=pdf-body
https://www.benchchem.com/product/b119290?utm_src=pdf-body
https://www.benchchem.com/product/b119290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

o Purify the crude product by silica gel chromatography to obtain the desired alkynyl-

substituted carbamate.

Visualization: Experimental Workflow for Sonogashira

Coupling

1. Reaction Setup
- Add Substrate, Catalysts, Base
- Inert Atmosphere (N2)

l

2. Add Solvents
- Anhydrous THF
- Triethylamine (Base)

;

3. Add Alkyne
- Phenylacetylene (dropwise)

4. Reaction
- Stir at RT for 2h

5. Workup

- Quench (NHaCl)
- Extract (EtOACc)

6. Purification
- Dry & Concentrate
- Column Chromatography

Final Product

Sonogashira Coupling Workflow

Click to download full resolution via product page
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Caption: A typical experimental workflow for Sonogashira coupling.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like an

aryl iodide) with an alkene to form a substituted alkene. It is a valuable method for C-C bond

formation and vinylation of aryl rings.[10] The reaction with tert-Butyl (3-

iodophenyl)carbamate can produce intermediates for polymers or complex molecules.[11]

Data Presentation: Representative Heck Reaction
Conditions

The table outlines various conditions for the Heck coupling of tert-Butyl (3-

iodophenyl)carbamate with n-butyl acrylate.

Cataly . Base ) .
Ligand . Solven Temp Time Yield
Entry Alkene st (equiv.
(mol%) t (°C) (h) (%)
(mol%) )
P(o- )
n-Butyl Pd(OAc EtsN Acetonit
1 Tolyl)s _ 80 16 85
acrylate )2 (2) (1.5) rile
4)
n-Butyl PdCl2 [bmim]
2 EtsN (2) 120 1.5 90
acrylate  (2) [PFs]
Pd(OAc K2COs
3 Styrene DMF 100 24 78
)2 (1) %)
n-Butyl Pdz(dba P(t-Bu)s Cy2NM Dioxan
4 110 12 92
acrylate )3 (1) 4) e (1.5) e

[bmim][PFs] is an ionic liquid solvent.[12]

Experimental Protocol: Synthesis of (E)-butyl 3-(3-((tert-
butoxycarbonyl)amino)phenyl)acrylate

This protocol details a common procedure for the Heck reaction.[12]
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Materials:

tert-Butyl (3-iodophenyl)carbamate (1.0 equiv.)

e n-Butyl acrylate (1.5 equiv.)

o Palladium(ll) Acetate [Pd(OAc)z] (0.02 equiv.)

e Tri(o-tolyl)phosphine [P(o-Tolyl)s] (0.04 equiv.)

e Triethylamine (EtsN) (1.5 equiv.)

o Acetonitrile (or DMF), anhydrous

e Sealed tube or reaction vessel

Procedure:

e To a sealable reaction tube, add tert-Butyl (3-iodophenyl)carbamate (319 mg, 1.0 mmol),
Pd(OACc)2 (4.5 mg, 0.02 mmol), and P(o-Tolyl)s (12 mg, 0.04 mmol).

o Evacuate and backfill the tube with an inert gas.

o Add anhydrous acetonitrile (10 mL), triethylamine (209 pL, 1.5 mmol), and n-butyl acrylate
(215 pL, 1.5 mmol).

o Seal the tube tightly and heat the mixture to 80 °C in an oil bath for 16 hours.

 After cooling, dilute the reaction mixture with diethyl ether (30 mL) and filter to remove
palladium black and salts.

o Wash the filtrate with 1M HCI (15 mL), saturated NaHCOs solution (15 mL), and brine (15
mL).

e Dry the organic phase over NazSOa, filter, and remove the solvent under reduced pressure.

 Purify the crude product by column chromatography on silica gel to isolate the desired
acrylate product.
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Visualization: Experimental Workflow for the Heck

Reaction
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3. Heat Reaction
- 80-100 °C for 16h

4, Filtration
- Cool Mixture
- Dilute (Ether)
- Filter off Pd black

5. Liquid-Liquid Extraction
- Wash with Acid, Base, Brine

6. Isolation

- Dry & Concentrate
- Column Chromatography

Final Product

Heck Reaction Workflow
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Caption: A generalized experimental workflow for the Heck reaction.

Safety Precautions

General: All reactions should be conducted in a well-ventilated fume hood. Personal
protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at
all times.

Reagents: Palladium catalysts, phosphine ligands, and organic solvents can be toxic,
flammable, and/or air-sensitive. Consult the Safety Data Sheet (SDS) for each chemical
before use.

Inert Atmosphere: Many of these reactions require an inert atmosphere (Nitrogen or Argon)
to prevent catalyst degradation. Proper techniques for handling air-sensitive reagents should
be employed.

Pressure: Reactions in sealed tubes can build up pressure. Use appropriate glassware and a
blast shield. Do not exceed the recommended temperature for the vessel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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